

# CBB1007 Trihydrochloride: A Comparative Guide to LSD1 Inhibitors

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Compound of Interest		
Compound Name:	CBB1007 trihydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **CBB1007 trihydrochloride** with other prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors. The information is curated for researchers, scientists, and professionals in drug development to facilitate an informed evaluation of these compounds for therapeutic and research applications. This document presents key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

#### Introduction to LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] The dysregulation of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroblastoma, making it a compelling target for therapeutic intervention.[2][3] LSD1 inhibitors are a class of small molecules designed to block the enzymatic activity of LSD1, thereby restoring normal gene expression patterns and inhibiting cancer cell growth and proliferation. These inhibitors can be broadly categorized into two main classes: irreversible (covalent) and reversible (noncovalent) inhibitors.

### **CBB1007 Trihydrochloride: A Profile**



**CBB1007** trihydrochloride is a cell-permeable, reversible, and selective inhibitor of human LSD1.[4] It competitively binds to the substrate-binding domain of the enzyme, effectively blocking its demethylase activity.

## **Comparative Performance Data**

The following tables summarize the in vitro potency and cellular activity of **CBB1007 trihydrochloride** in comparison to other notable LSD1 inhibitors, including several that are currently in clinical development.

Table 1: Biochemical Potency of LSD1 Inhibitors



Inhibitor	Alias/Compan y	Mechanism	IC50 (LSD1)	Selectivity Notes
CBB1007 trihydrochloride	-	Reversible	5.27 μΜ	Selective over LSD2 and JARID1A.[4]
ladademstat	ORY-1001, RG6016	Irreversible	~18-20 nM[5]	Highly selective over MAO-A/B. [5]
Bomedemstat	IMG-7289	Irreversible	Not explicitly found	-
GSK2879552	-	Irreversible	~20 nM[6]	-
INCB059872	-	Irreversible	Potent inhibitor (specific IC50 not found)	Selective.[3]
Pulrodemstat	CC-90011	Reversible	0.25 nM[2][7]	Selective over LSD2, MAO-A, and MAO-B.[2][7]
Seclidemstat	SP-2577	Reversible	Not explicitly found	-
Tranylcypromine (TCP)	-	Irreversible	~20.7 μM[6]	Also inhibits MAO-A and MAO-B.[8]

Table 2: Cellular Activity of LSD1 Inhibitors in Cancer Cell Lines



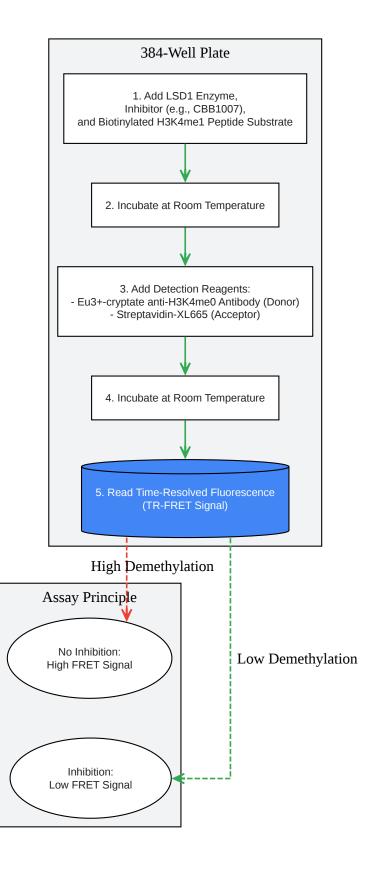
Inhibitor	Cell Line	Assay	EC50	Key Findings
CBB1007 trihydrochloride	F9 (murine teratocarcinoma)	Proliferation	>10 μM	Preferentially arrests the growth of pluripotent tumors.[4]
ladademstat	Leukemia cells	Proliferation	0.1 nM[9]	Induces differentiation and reduces leukemia- propagating stem cell compartment in AML.[5]
GSK2879552	AML cell lines (average of 20)	Proliferation	137 nM[10]	Induces differentiation and shows synergistic activity with ATRA.[10]
Pulrodemstat	THP-1 (AML)	Differentiation (CD11b induction)	7 nM[2]	Potent induction of differentiation markers.[2]
Pulrodemstat	Kasumi-1 (AML)	Proliferation	2 nM[2]	Potent anti- proliferative activity.[2]

#### **Signaling Pathways and Experimental Workflows**

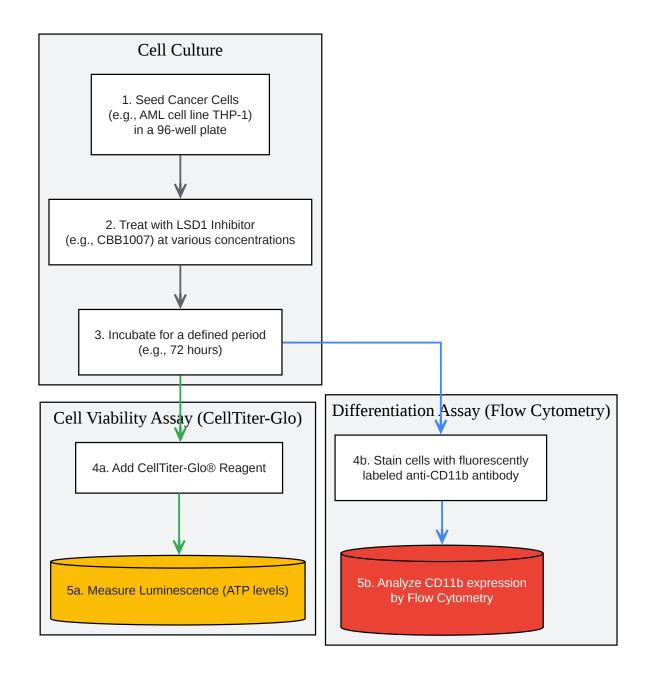
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

#### **LSD1 Signaling Pathway in Transcriptional Repression**









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